molecular formula C4H9NO2S B12939766 N-(2-Hydroxyethyl)-2-sulfanylacetamide CAS No. 51621-19-3

N-(2-Hydroxyethyl)-2-sulfanylacetamide

Cat. No.: B12939766
CAS No.: 51621-19-3
M. Wt: 135.19 g/mol
InChI Key: KTAWKMGFQHAPTN-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-mercaptoacetamide is an organic compound characterized by the presence of both a hydroxyethyl group and a mercaptoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-mercaptoacetamide typically involves the reaction of 2-mercaptoacetic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

HSCH2COOH+HOCH2CH2NH2HSCH2CONHCH2CH2OH\text{HSCH}_2\text{COOH} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{HSCH}_2\text{CONHCH}_2\text{CH}_2\text{OH} HSCH2​COOH+HOCH2​CH2​NH2​→HSCH2​CONHCH2​CH2​OH

The reaction is usually conducted in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the amide bond. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of N-(2-Hydroxyethyl)-2-mercaptoacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-2-mercaptoacetamide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted amides or ethers.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-mercaptoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.

    Industry: It is used in the production of polymers and as a stabilizer for certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-mercaptoacetamide involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)ethylenediamine
  • 2-Hydroxyethyl methacrylate
  • N-(2-Hydroxyethyl)-ethylenediamine

Comparison: N-(2-Hydroxyethyl)-2-mercaptoacetamide is unique due to the presence of both a thiol and a hydroxyethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. Additionally, the presence of the amide bond provides stability and specificity in its interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

51621-19-3

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-sulfanylacetamide

InChI

InChI=1S/C4H9NO2S/c6-2-1-5-4(7)3-8/h6,8H,1-3H2,(H,5,7)

InChI Key

KTAWKMGFQHAPTN-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)CS

Origin of Product

United States

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